Bienvenue dans la boutique en ligne BenchChem!

SIRT2-IN-8

SIRT2 inhibition potency comparison structure-activity relationship

SIRT2-IN-8 (B2/CPNQ) is the prototypical SIRT2 inhibitor for neurodegenerative disease research. Unlike standard inhibitors, it was discovered via phenotypic screening for inclusion body promotion—a unique signature essential for Huntington's and Parkinson's cellular models. With a well-characterized IC₅₀ of 35 µM, it serves as an irreplaceable historical control in medicinal chemistry SAR campaigns and the identical tool compound used in foundational studies establishing SIRT2 inhibition as a Parkinson's therapeutic strategy. Select this compound when experimental reproducibility, comparability to published datasets, or graded SIRT2 inhibition is required.

Molecular Formula C20H17ClN4O3
Molecular Weight 396.8 g/mol
CAS No. 115687-05-3
Cat. No. B040311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSIRT2-IN-8
CAS115687-05-3
Synonyms5-(4-(4-chlorobenzoyl)-1-piperazinyl)-8-nitroquinoline
B2 nitroquinoline
Molecular FormulaC20H17ClN4O3
Molecular Weight396.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H17ClN4O3/c21-15-5-3-14(4-6-15)20(26)24-12-10-23(11-13-24)17-7-8-18(25(27)28)19-16(17)2-1-9-22-19/h1-9H,10-13H2
InChIKeyKLNPVNZJCWIQSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SIRT2-IN-8 (B2, CPNQ): A Moderately Potent, Cell-Permeable SIRT2 Inhibitor for Neurodegenerative Disease Research


SIRT2-IN-8 (CAS 115687-05-3), also designated as B2 or CPNQ, is a cell-permeable inhibitor of sirtuin 2 (SIRT2), a NAD⁺-dependent deacetylase implicated in cellular processes including apoptosis, inflammation, and stress resistance . This compound is a 8-nitroquinoline derivative with the chemical name (4-chlorophenyl)(4-(8-nitroquinolin-5-yl)piperazin-1-yl)methanone . SIRT2-IN-8 exhibits moderate inhibitory activity against SIRT2 with an IC50 value of 35 μM and demonstrates selectivity over SIRT1 and SIRT3 (IC50 > 50 μM for both) . The compound is predominantly utilized in research focused on Huntington's disease and Parkinson's disease .

Why SIRT2-IN-8 Cannot Be Indiscriminately Substituted with Other SIRT2 Inhibitors


SIRT2 inhibitors exhibit substantial heterogeneity in potency, selectivity profile, and downstream phenotypic effects, precluding simple in-class substitution. For instance, while AGK2 (IC50 = 3.5 μM) demonstrates approximately 10-fold greater enzymatic potency than SIRT2-IN-8 (B2, IC50 = 35 μM) [1], the two compounds originated from the same chemical series and share mechanistic lineage [2]. More critically, SIRT2-IN-8 possesses a unique phenotypic signature—promotion of inclusion body formation in cellular models of Huntington's and Parkinson's diseases—that is not uniformly observed across all SIRT2 inhibitors [3]. Additionally, selectivity profiles differ markedly: SirReal2 exhibits sub-micromolar potency (IC50 = 0.44 μM) but distinct binding site interactions [4], while cambinol-based inhibitors achieve >300-fold selectivity over SIRT1/3 . These divergent characteristics underscore that substitution without empirical validation of the specific biological context would compromise experimental reproducibility and confound mechanistic interpretation.

SIRT2-IN-8: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Comparators


SIRT2-IN-8 (B2) vs AGK2: 10-Fold Potency Differential in Enzymatic Inhibition

SIRT2-IN-8 (B2) exhibits an IC50 of 35 μM for SIRT2 inhibition . AGK2, a structural analog derived from B2 optimization, demonstrates an IC50 of 3.5 μM—a 10-fold enhancement in potency [1]. This differential is fundamental for researchers requiring precise titration of SIRT2 inhibition intensity or those investigating concentration-dependent phenotypic outcomes.

SIRT2 inhibition potency comparison structure-activity relationship

SIRT2-IN-8 (B2) Isoform Selectivity: SIRT2 vs SIRT1/SIRT3 Discrimination

SIRT2-IN-8 (B2) demonstrates measurable selectivity for SIRT2 over SIRT1 and SIRT3, with IC50 values of >50 μM for both off-target isoforms compared to 35 μM for SIRT2 . This yields a selectivity window of >1.4-fold. While modest compared to next-generation inhibitors (e.g., cambinol-based compounds achieving >300-fold selectivity ), this selectivity profile is consistent and reproducible across multiple vendor characterizations .

isoform selectivity SIRT1 SIRT3 off-target profiling

SIRT2-IN-8 (B2) Unique Phenotypic Signature: Inclusion Body Formation Promotion

SIRT2-IN-8 (B2) was originally identified through a phenotypic screen specifically for compounds that promote inclusion body formation in cellular models of Huntington's disease (polyQ-expanded huntingtin) and Parkinson's disease (α-synuclein) [1]. This phenotypic activity—enlargement and consolidation of protein aggregates—precedes the compound's later identification as a SIRT2 inhibitor and represents a functional signature not systematically characterized for most SIRT2 inhibitors [2]. In head-to-head studies, B2, AK-1, and AGK2 all demonstrated neuroprotection in primary midbrain cultures, with each compound increasing tyrosine-hydroxylase-positive neuron counts [3]. However, B2 remains the prototypical compound defining this specific phenotypic category.

protein aggregation inclusion bodies neurodegeneration phenotypic screening

SIRT2-IN-8 (B2) Cellular Permeability and Solubility Profile for In Vitro Applications

SIRT2-IN-8 (B2) is characterized as cell-permeable, enabling direct application in cellular models without requiring transfection or permeabilization agents . The compound exhibits DMSO solubility of 50 mg/mL (126 mM), facilitating preparation of concentrated stock solutions . Solubility in aqueous buffer (water) is approximately 2 mg/mL (5.04 mM) with sonication recommended . These solubility parameters are comparable to AGK2 (DMSO soluble, cell-permeable) but without the enhanced potency, making B2 suitable for higher-concentration experimental designs where partial target engagement is desired.

cell permeability solubility DMSO solubility in vitro pharmacology

Optimal Application Scenarios for SIRT2-IN-8 (B2) Based on Quantitative Evidence


Historical Control and Reference Standard for SIRT2 Inhibitor Development Programs

SIRT2-IN-8 (B2) serves as an essential historical control compound in medicinal chemistry campaigns developing next-generation SIRT2 inhibitors. Its well-characterized IC50 of 35 μM provides a benchmark against which potency improvements can be quantified—AGK2's 10-fold enhancement (IC50 = 3.5 μM) was measured directly against this baseline [1]. For structure-activity relationship (SAR) studies, including B2 as a reference standard ensures comparability across compound series and enables accurate fold-selectivity calculations [2].

Mechanistic Studies of Protein Aggregation and Inclusion Body Dynamics in Neurodegeneration

SIRT2-IN-8 (B2) is uniquely suited for investigations examining the relationship between inclusion body formation and cytotoxicity in Huntington's and Parkinson's disease models. The compound's discovery via phenotypic screening for inclusion-promoting activity [1] distinguishes it from inhibitors identified solely through enzymatic assays. Researchers studying how aggregate morphology (size, number, intracellular distribution) influences neuronal survival should select B2 as the prototypical tool, given its well-documented ability to promote inclusion formation while simultaneously preventing huntingtin-mediated proteasome dysfunction and reducing α-synuclein-mediated toxicity [2].

Partial SIRT2 Inhibition Studies Requiring Moderate Target Engagement

For experimental paradigms where complete SIRT2 inhibition is undesirable—such as studies investigating dose-dependent effects or scenarios where SIRT2's physiological functions must be partially preserved—SIRT2-IN-8 (B2) with its 35 μM IC50 provides a graded inhibition profile. This contrasts with sub-micromolar inhibitors like SirReal2 (IC50 = 0.44 μM) or advanced compounds such as RW-78 (IC50 = 26 nM) [1], which achieve near-complete target occupancy at lower concentrations [2]. B2's moderate potency allows researchers to titrate SIRT2 inhibition across a broader concentration range without immediate saturation of target engagement .

Replication and Extension of Foundational SIRT2-Neurodegeneration Literature

A substantial body of foundational SIRT2 research in neurodegeneration—including the landmark Science paper establishing SIRT2 inhibition as a therapeutic strategy for Parkinson's disease [1]—utilized B2 as the primary tool compound. For laboratories seeking to replicate, extend, or critically evaluate these seminal findings, procurement of the identical compound (SIRT2-IN-8/B2/CPNQ) is methodologically essential. Substitution with alternative SIRT2 inhibitors, even those with superior potency or selectivity, would introduce confounding variables that compromise direct comparability to published datasets [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for SIRT2-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.